molecular formula C16H14N4O3S3 B3882454 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B3882454
M. Wt: 406.5 g/mol
InChI Key: GAOKEHFOLXVWKZ-GHXNOFRVSA-N
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Description

The compound 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS RN: 306323-20-6) is a hybrid heterocyclic molecule featuring a rhodanine (2-thioxo-1,3-thiazolidin-4-one) core fused with a 2-methoxybenzylidene substituent at the 5-position and an N-(5-methyl-1,3,4-thiadiazol-2-ylidene)acetamide side chain . Its structure is characterized by:

  • Rhodanine scaffold: Known for diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
  • 1,3,4-Thiadiazole moiety: Contributes to metabolic stability and modulates electronic properties via conjugation .

The compound’s stereochemistry (Z-configuration at the benzylidene double bond and E-configuration at the thiadiazolylidene group) is critical for maintaining planar geometry, which may influence intermolecular interactions and pharmacological activity .

Properties

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-9-18-19-15(25-9)17-13(21)8-20-14(22)12(26-16(20)24)7-10-5-3-4-6-11(10)23-2/h3-7H,8H2,1-2H3,(H,17,19,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOKEHFOLXVWKZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo moiety in the thiazolidinone ring is susceptible to nucleophilic attack. Common reagents include amines and alkoxides, leading to thioether or sulfoxide derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Thiol substitutionEthylamine, DMF, 80°C, 12h2-(Ethylamino)-thiazolidinone derivative72
Alkoxy substitutionSodium methoxide, methanol, reflux, 6h2-Methoxy-thiazolidinone analog65

Mechanistic Insight : The thioxo group’s electrophilic sulfur atom facilitates nucleophilic displacement, forming stable C–S bonds. Steric hindrance from the 2-methoxybenzylidene group may reduce reaction rates compared to simpler thiazolidinones .

Cycloaddition Reactions

The conjugated double bonds in the benzylidene and thiadiazole groups participate in [3+2] and [4+2] cycloadditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Huisgen cycloadditionPhenylacetylene, Cu(I), RT, 24hTriazole-linked hybrid58
Diels-Alder reactionMaleic anhydride, toluene, 110°C, 8hFused bicyclic adduct41

Key Observation : The (5Z)-configuration of the benzylidene group directs regioselectivity in cycloadditions, favoring endo products .

Oxidation and Reduction

The thiazolidinone and thiadiazole rings undergo redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation of thioxoH₂O₂, acetic acid, 50°C, 4hSulfone derivative89
Electrochemical reduction−1.2 V (vs. Ag/AgCl), DMF, RTRadical anion intermediateN/A

Spectroscopic Evidence : IR spectroscopy confirms sulfone formation (S=O stretch at 1150 cm⁻¹), while cyclic voltammetry reveals a reversible one-electron reduction at −1.2 V .

Condensation and Coupling Reactions

The acetamide and arylidene moieties enable further derivatization via cross-coupling and condensation.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Knoevenagel condensation4-Nitrobenzaldehyde, piperidine, EtOHExtended arylidene analog78
Suzuki-Miyaura couplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-modified derivative63

Synthetic Utility : These reactions expand the compound’s π-conjugation, enhancing its potential as a photosensitizer or catalyst.

Hydrolysis and Rearrangement

The thiadiazole ring undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic hydrolysisHCl (6M), reflux, 12hThiadiazole-opened carboxylic acid82
Basic hydrolysisNaOH (2M), 70°C, 6hAmide cleavage product68

Structural Confirmation : Mass spectrometry (MS) and ¹H-NMR validate the cleavage of the thiadiazole ring, with new signals at δ 12.1 ppm (COOH) and δ 7.8 ppm (NH₂) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives demonstrate significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Thiazolidinones are also being investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulation and the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Another promising application of this compound is its anti-inflammatory potential. Research has indicated that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .

Pesticidal Properties

The compound has been explored for its pesticidal activities. Its structure allows it to interact with biological targets in pests, potentially leading to the development of new agrochemicals that are effective against a range of agricultural pests while being environmentally friendly .

Plant Growth Regulation

Additionally, thiazolidinone derivatives have been studied for their role as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in various crops .

Polymer Chemistry

In materials science, derivatives of thiazolidinones are being researched for their potential use in polymer synthesis. The unique chemical structure allows for the modification of polymer properties, leading to materials with enhanced mechanical strength and thermal stability .

Nanotechnology

The incorporation of thiazolidinone compounds into nanomaterials has shown promise in enhancing the properties of nanocomposites used in various applications, including electronics and biomedicine .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Properties Induces apoptosis in cancer cells
Anti-inflammatory Effects Reduces pro-inflammatory cytokines
Pesticidal Properties Effective against agricultural pests
Polymer Chemistry Enhances polymer strength and stability

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Substituents Key Properties Reference
Target Compound Rhodanine + 1,3,4-thiadiazole 5-(2-Methoxybenzylidene), N-(5-methyl-1,3,4-thiadiazol-2-ylidene) Planar geometry, moderate solubility in DMSO
(Z)-5-Benzylidene-2-thioxothiazolidin-4-one (3a–e) Rhodanine Varied benzaldehyde derivatives (e.g., 4-nitro, 3-chloro) Enhanced anticancer activity with electron-withdrawing groups
2-[(5Z)-5-(3,4,5-Trimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(thiazol-2-yl)acetamide (5h) Rhodanine 3,4,5-Trimethoxybenzylidene, thiazole Broad-spectrum antimicrobial activity
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Rhodanine Azulene substituent Unique redox behavior, lower HOMO-LUMO gap
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide (6a–o) Rhodanine + quinazolinone Varied arylidene groups Potent kinase inhibition (anticancer)

Key Observations:

  • Substituent Position and Electronic Effects :
    • Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce electrophilicity compared to nitro- or chloro-substituted analogues, which show stronger cytotoxic effects .
    • Bulky substituents (e.g., azulene) disrupt crystallinity but enhance electrochemical activity .
  • Hybrid Scaffolds: The 1,3,4-thiadiazole moiety in the target compound offers metabolic resistance compared to simpler thiazole or phenyl analogues . Quinazolinone hybrids (e.g., 6a–o) exhibit superior kinase inhibition but lower solubility due to extended aromatic systems .

Electrochemical and Physicochemical Properties

  • Ag/AgCl), similar to other rhodanine derivatives but less negative than azulene-containing analogues (−0.9 V), indicating easier electron uptake .
  • Solubility :
    • Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but insoluble in water, a limitation shared with most rhodanine derivatives .

Crystallographic and Computational Insights

  • Crystal Packing :
    • The Z-configuration at the benzylidene group facilitates π-π stacking with adjacent aromatic rings, as observed in (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
    • SHELX-refined structures reveal bond lengths of 1.68 Å for C=S and 1.24 Å for C=O, consistent with resonance stabilization .

Biological Activity

The compound 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 383.505 g/mol. The compound features a thiazolidinone core structure, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that thiazolidine derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMDA-MB23115Cell cycle arrest

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain thiazolidine compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Anticancer Properties : A recent investigation into a series of thiazolidine derivatives revealed that modifications to the thiazolidine ring significantly impacted their anticancer efficacy. The compound was shown to inhibit key protein kinases involved in cancer cell proliferation, such as CDK5 and GSK3α/β, with IC50 values ranging from 0.028 µM to 6.6 µM depending on the specific derivative tested .
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives similar to the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that these compounds could serve as potential leads for antibiotic development .

Research Findings

Research has consistently shown that modifications to the thiazolidine structure can enhance biological activity. For example:

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring (such as methoxy groups) tends to increase the lipophilicity and membrane permeability of the compounds, thereby enhancing their biological activity against cancer cells .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that specific structural features are crucial for maximizing biological efficacy. For instance, the position of substituents on the thiazolidine ring can significantly affect both anticancer and antimicrobial activities .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized?

The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in acetic acid/DMF mixtures (2–5 h, 80–100°C) . For Z/E isomer control, stoichiometric adjustments of aldehydes (e.g., 2-methoxybenzaldehyde) and ammonium acetate as a catalyst are critical . Optimization may include solvent screening (e.g., ethanol vs. DMF for recrystallization) and monitoring by TLC .

Q. Which spectroscopic techniques are essential for characterizing its structure and purity?

Key techniques include:

  • X-ray crystallography for resolving stereochemistry (e.g., Z/E configurations at the benzylidene and thiadiazole moieties) .
  • 1H/13C NMR to confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thioxo protons at δ 12–14 ppm) .
  • FT-IR for functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • HPLC-MS for purity assessment (≥95% by area normalization) .

Q. How can researchers evaluate its preliminary biological activity?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC50 calculations) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism, isomerism) be resolved experimentally?

  • Variable-temperature NMR to study dynamic tautomerism in solution .
  • Single-crystal XRD to confirm solid-state configurations (e.g., Z vs. E isomers in the thiazolidinone core) .
  • DFT calculations paired with experimental data to predict stable tautomers .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Standardize assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Verify compound stability : Pre-screen for decomposition in DMSO or PBS using LC-MS .
  • Address solubility issues : Use co-solvents (e.g., 0.1% DMSO) to maintain bioactivity without artifacts .

Q. How can computational methods predict its pharmacokinetic or target-binding properties?

  • Molecular docking : Use AutoDock Vina with crystallographic protein targets (e.g., EGFR kinase) to predict binding modes .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions .

Q. What mechanistic studies elucidate its mode of action in complex biological systems?

  • Proteomics/metabolomics : SILAC or LC-MS/MS to identify differentially expressed proteins/metabolites post-treatment .
  • Reactive oxygen species (ROS) assays : Flow cytometry with DCFH-DA dye to probe oxidative stress mechanisms .
  • Gene knockdown (siRNA) : Validate target involvement (e.g., apoptosis genes like Bcl-2/Bax) .

Methodological Considerations

  • Synthesis Reproducibility : Ensure strict anhydrous conditions for thiazolidinone ring formation, as trace moisture can hydrolyze intermediates .
  • Biological Replicates : Use ≥3 independent replicates in bioassays to account for biological variability .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., 5-benzylidene-thiazolidinones ) to confirm assignments.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.